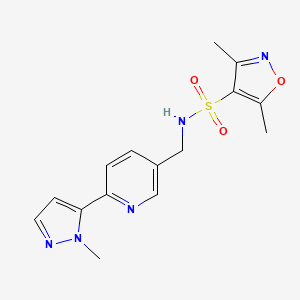
3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives This compound features a pyridine ring substituted with a pyrazole group and an isoxazole ring, both of which are further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common approach is to first synthesize the pyridine derivative, followed by the introduction of the pyrazole group through a nucleophilic substitution reaction. The isoxazole ring can be introduced using a cyclization reaction, and the sulfonamide group can be added through a sulfonation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives with different substituents.
Substitution: : The pyrazole and isoxazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyrazole and isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between sulfonamide derivatives and biological targets. It can also serve as a lead compound for the development of new drugs.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural complexity and functional groups may contribute to its biological activity, making it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide exerts its effects depends on its specific biological target. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole and isoxazole rings may also play a role in binding to the target and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: : A simpler pyrazole derivative without the pyridine and isoxazole rings.
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide: : A related compound without the methyl groups on the pyrazole ring.
3,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide: : A similar compound with a carboxamide group instead of a sulfonamide group.
Uniqueness
The uniqueness of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide lies in its combination of functional groups and structural complexity
Properties
IUPAC Name |
3,5-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-9-12-4-5-13(16-8-12)14-6-7-17-20(14)3/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHFMKTXAWFTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2432016.png)
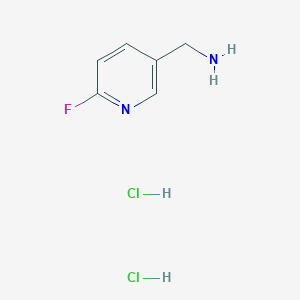
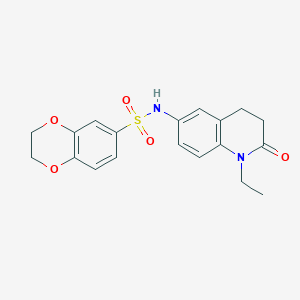
![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)
![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)
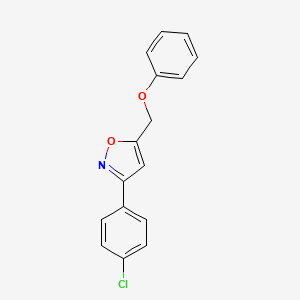
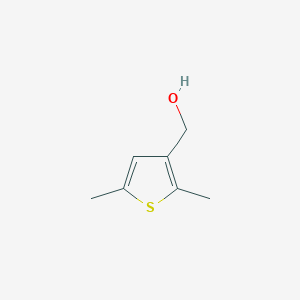
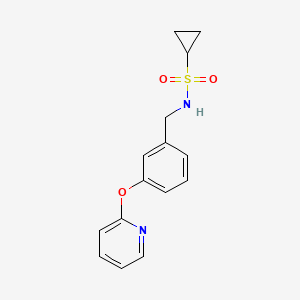

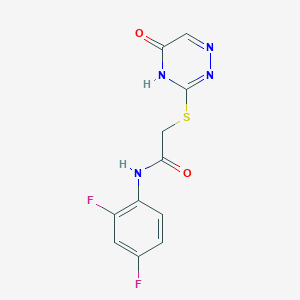
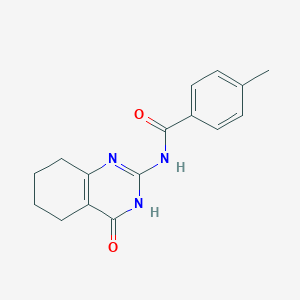
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)
![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)
